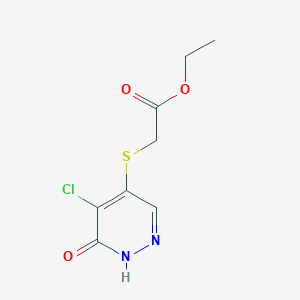amine hydrochloride CAS No. 1645442-27-8](/img/structure/B1383415.png)
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride
Descripción general
Descripción
“(5-Fluoro-2-methylphenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C9H13ClFN. It appears as a powder and is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 189.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FN.ClH/c1-7-3-4-9(10)8(5-7)6-11-2;/h3-5,11H,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.66 . It is a powder and is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Biochemical Characterization
The compound 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride, similar in structure to the requested chemical, has been studied for its affinity for human cloned or native corticotrophin-releasing factor (CRF) receptors. It showed nanomolar affinity and 1000-fold selectivity for CRF(1) versus CRF(2 alpha) receptor and CRF binding protein (Gully et al., 2002).
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to the requested chemical, serves as a chiral resolution reagent for α-chiral primary and secondary amines. It's effective for the analysis of scalemic mixtures of amines, identified and quantified by NMR and HPLC (Rodríguez-Escrich et al., 2005).
Fluorogenic Reagent for Primary Amines
2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, another structurally similar compound, has been developed as a fluorogenic reagent for primary amines. It enables analysis of amines and aminated carbohydrates through HPLC, CE, and MALDI/MS (Chen & Novotny, 1997).
Synthesis and Antidepressive Activity
The synthesis and antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, another compound with similarities, was explored. It showed potential for further investigation in antidepressant activity (Yuan, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-3-4-9(10)5-8(7)6-11-2;/h3-5,11H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYSNLHIFSNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



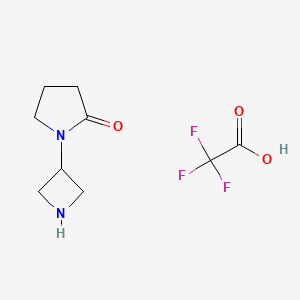


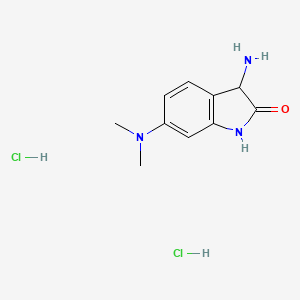
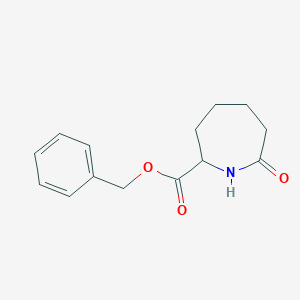
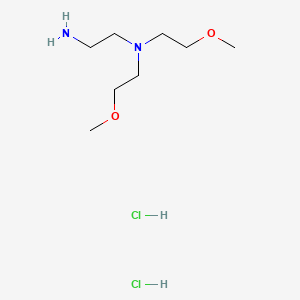
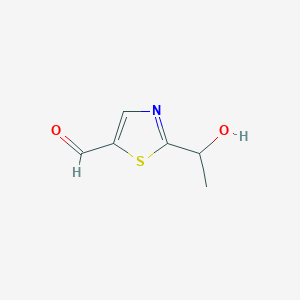
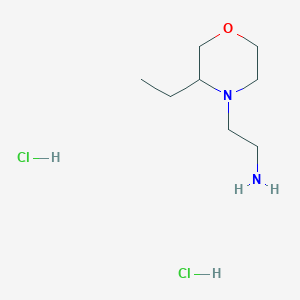
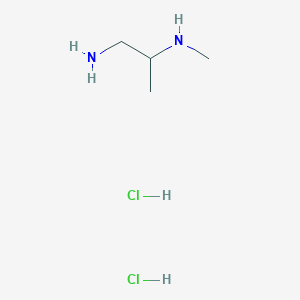
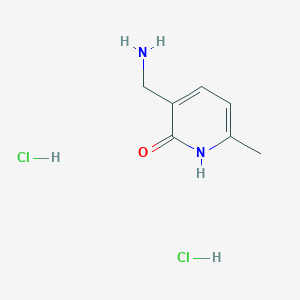
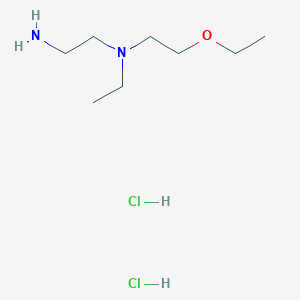
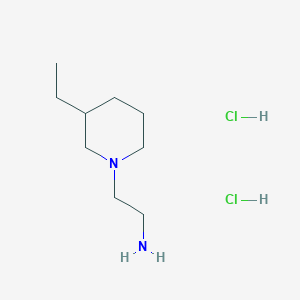
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
